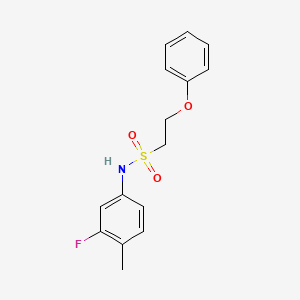

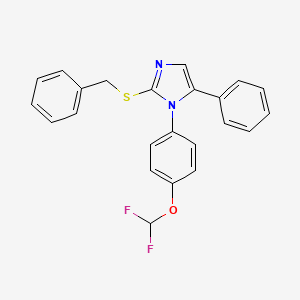

2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

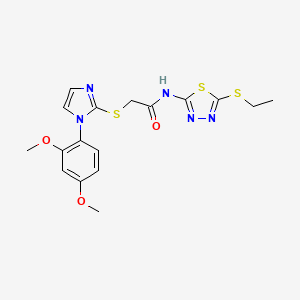

The compound “2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a benzylthio group at the 2-position, a 4-(difluoromethoxy)phenyl group at the 1-position, and a phenyl group at the 5-position .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the imidazole ring, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring and the various substituents. The difluoromethoxy group would introduce electron-withdrawing fluorine atoms, which could influence the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The imidazole ring is a heterocycle that can participate in various reactions. The presence of the difluoromethoxy group could also influence the reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all play a role .科学的研究の応用

Influence on Electrochromic Properties

One area of application for derivatives of 1H-imidazole is in conducting polymers, where their electrochromic properties can be significantly influenced by hydrogen bonding. Research by Akpinar, Nurioglu, and Toppare (2012) on a related derivative showcased the potential to control the polymer chain conformation through acid and base treatments during polymerization, highlighting the chemical's utility in developing novel electrochromic materials (Akpinar, Nurioglu, & Toppare, 2012).

Biological Evaluation

Menteşe, Karaali, Yılmaz, Ülker, and Kahveci (2013) explored the biological activity of benzimidazole derivatives containing a 1,2,4-triazole ring, synthesized via microwave technique. These compounds exhibited significant lipase inhibition and antioxidant activities, suggesting their potential in therapeutic applications (Menteşe, Karaali, Yılmaz, Ülker, & Kahveci, 2013).

Fluorescence Sensing

A study by Perumal, Sathish, and Mathivathanan (2021) on a diarylimidazole derivative highlighted its application as a fluorescence sensor for Fe(III). This derivative's unique structure enabled selective sensing of ferric ion, showcasing the compound's potential in developing new materials for metal ion detection (Perumal, Sathish, & Mathivathanan, 2021).

Corrosion Inhibition

Research on imidazole-based molecules, including derivatives similar to the compound , has demonstrated their efficacy in inhibiting corrosion of carbon steel in acidic mediums. Costa et al. (2021) elucidated how these molecules' chemical properties correlate with their ability to prevent corrosion, providing insights into their application in protective coatings and industrial maintenance (Costa et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-benzylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2OS/c24-22(25)28-20-13-11-19(12-14-20)27-21(18-9-5-2-6-10-18)15-26-23(27)29-16-17-7-3-1-4-8-17/h1-15,22H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGFJGVSKZTIEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931258.png)

![3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol](/img/structure/B2931259.png)

![2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931263.png)

![N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2931268.png)

![3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine](/img/structure/B2931277.png)